

# X-ray crystallography analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate derivatives.

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## Compound of Interest

**Compound Name:** *Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate*

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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate and Its Derivatives

For researchers and professionals in the fields of drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a definitive technique for elucidating the solid-state conformation and packing of crystalline materials. This guide provides a comparative analysis of the X-ray crystallographic data for Methyl 3-amino-4-methylthiophene-2-carboxylate and its derivatives, alongside a comparison with other common analytical techniques.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for Methyl 3-amino-4-methylthiophene-2-carboxylate and its ethyl ester derivative, offering a direct comparison of their solid-state structures.

Parameter	Methyl 3-amino-4-methylthiophene-2-carboxylate[1]	Ethyl 2-amino-4-methylthiophene-3-carboxylate[2][3][4]
Chemical Formula	<chem>C7H9NO2S</chem>	<chem>C8H11NO2S</chem>
Molecular Weight	171.22 g/mol	185.24 g/mol
Crystal System	Monoclinic	Triclinic
Space Group	P2 <sub>1</sub> /c	P-1
Unit Cell Dimensions	$a = 14.136(3) \text{ \AA}$ , $b = 7.6892(15) \text{ \AA}$ , $c = 21.365(4) \text{ \AA}$ , $\beta = 101.48(3)^\circ$	$a = 8.401(2) \text{ \AA}$ , $b = 9.213(3) \text{ \AA}$ , $c = 13.076(4) \text{ \AA}$ , $\alpha = 98.58(3)^\circ$ , $\beta = 100.27(3)^\circ$ , $\gamma = 101.99(3)^\circ$
Unit Cell Volume	2275.9(8) $\text{\AA}^3$	948.1(5) $\text{\AA}^3$
Z (Molecules per unit cell)	12 (3 independent molecules)	4 (2 independent molecules)
Key Bond Lengths ( $\text{\AA}$ )	C=O: 1.219(2) - 1.226(2), C-S: 1.711(2) - 1.740(2), C-N: 1.347(2) - 1.354(2)	Not explicitly detailed in the provided text.
Hydrogen Bonding	Intramolecular N-H $\cdots$ O and intermolecular N-H $\cdots$ O and N-H $\cdots$ N interactions.[1]	Intramolecular N-H $\cdots$ O and intermolecular N-H $\cdots$ S and N-H $\cdots$ O interactions.[2][3]

## Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information, particularly regarding the molecule's properties in solution and its chemical composition.

Technique	Information Provided	Advantages	Limitations
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.	Definitive structural determination in the solid state.	Requires high-quality single crystals; structure may differ from solution conformation.
NMR Spectroscopy	Information about the chemical environment of atoms ( $^1\text{H}$ , $^{13}\text{C}$ ), connectivity through bonds, and through-space interactions (in solution).	Provides detailed structural information in solution, which is often more biologically relevant.	Does not provide precise bond lengths and angles; can be complex to interpret for large molecules.
Mass Spectrometry (GC-MS)	Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. <sup>[5]</sup>	High sensitivity and accuracy for molecular weight determination.	Provides no information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy	Identifies the presence of specific functional groups based on their vibrational frequencies. <sup>[5]</sup>	Quick and simple method for functional group analysis.	Provides limited information about the overall molecular structure.

## Experimental Protocols

### X-ray Crystallography

A generalized protocol for the single-crystal X-ray diffraction analysis of a Methyl 3-amino-4-methylthiophene-2-carboxylate derivative is as follows:

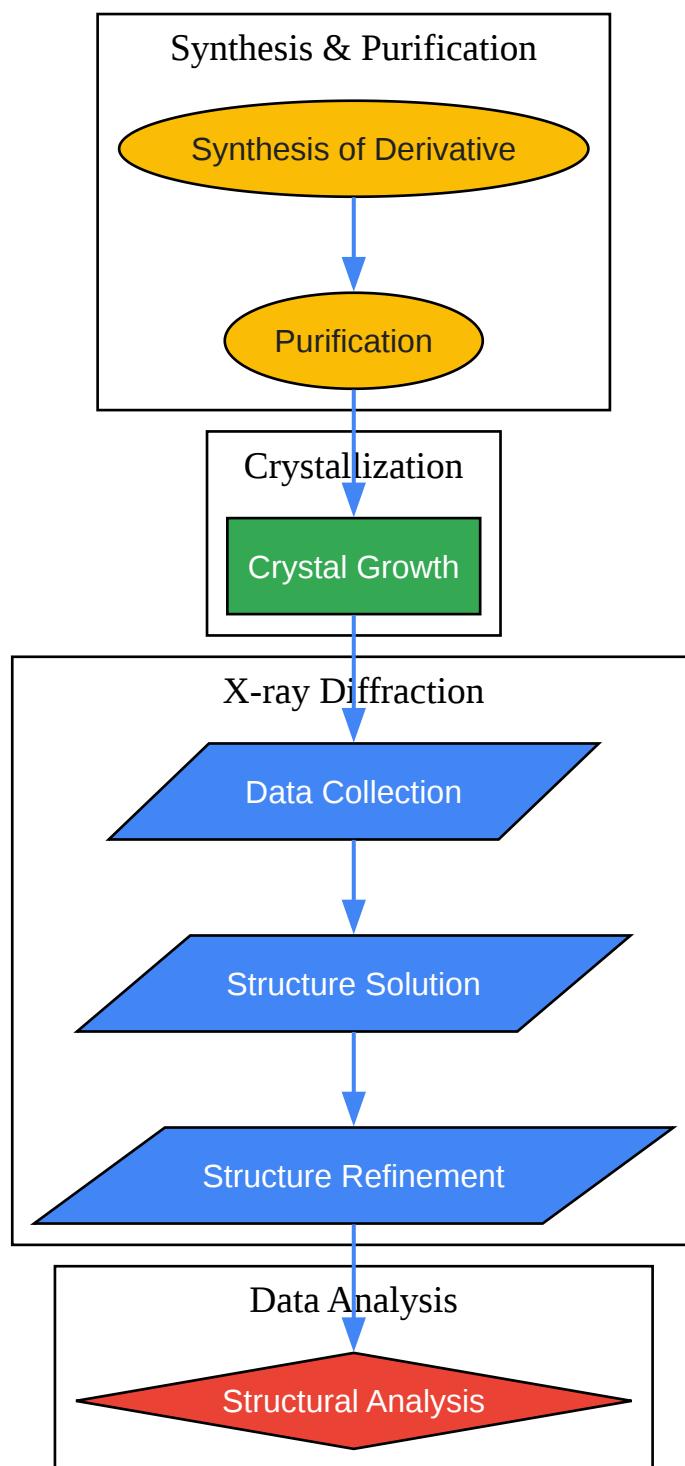
- Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol.[6]
- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data as closely as possible.[2]

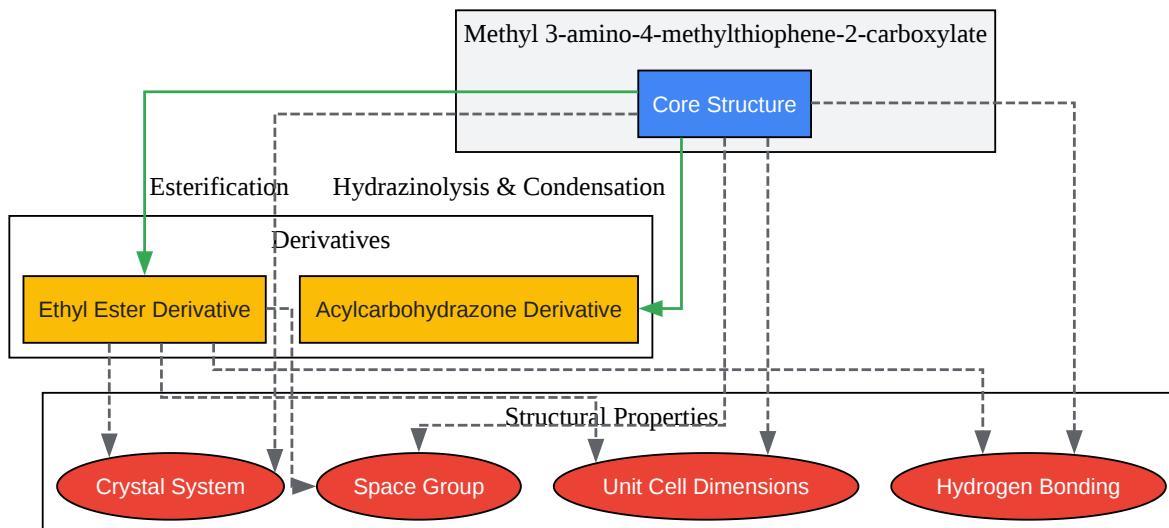
## NMR Spectroscopy

A typical protocol for acquiring a  $^1\text{H}$  NMR spectrum would involve:

- Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is acquired.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

## Visualizations





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